molecular formula C17H17BrN4O B15121140 5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B15121140
M. Wt: 373.2 g/mol
InChI Key: ULOQMHHXDJWQOU-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine oxide derivative, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and piperazine moieties contribute to its versatility and potential for diverse applications in research and industry .

Properties

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2 g/mol

IUPAC Name

5-bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H17BrN4O/c1-23-16-5-3-2-4-15(16)21-6-8-22(9-7-21)17-13(11-19)10-14(18)12-20-17/h2-5,10,12H,6-9H2,1H3

InChI Key

ULOQMHHXDJWQOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=N3)Br)C#N

Origin of Product

United States

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